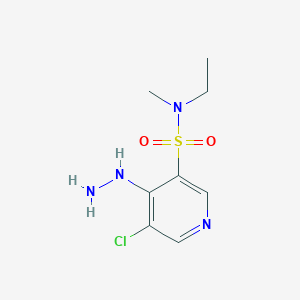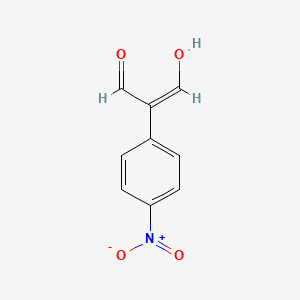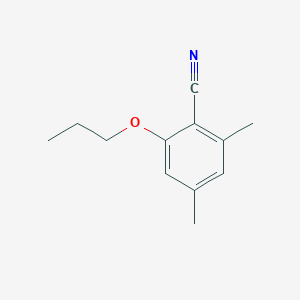
2,4-Dimethyl-6-propoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-propoxybenzonitrile: is an organic compound with the molecular formula C12H15NO. It is a derivative of benzonitrile, characterized by the presence of two methyl groups at the 2 and 4 positions and a propoxy group at the 6 position on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzonitrile and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-dimethylbenzonitrile is reacted with propyl bromide under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 2,4-Dimethyl-6-propoxybenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating effects of the methyl and propoxy groups, the compound is reactive towards electrophiles.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitrile group to an amine.
Substitution: Halogenating agents can introduce halogens into the benzene ring, leading to halogenated derivatives.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated benzonitriles.
科学的研究の応用
2,4-Dimethyl-6-propoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dimethyl-6-propoxybenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its structural features, such as those involving nitrile or propoxy groups.
類似化合物との比較
2,4-Dimethylbenzonitrile: Lacks the propoxy group, making it less reactive in certain substitution reactions.
2,4-Dimethyl-6-methoxybenzonitrile: Contains a methoxy group instead of a propoxy group, leading to different reactivity and applications.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
2,4-dimethyl-6-propoxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h6-7H,4-5H2,1-3H3 |
InChIキー |
FKTXIXRDVAUNDU-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=CC(=C1C#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B15228012.png)
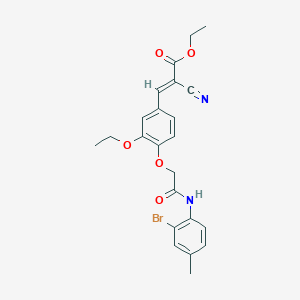
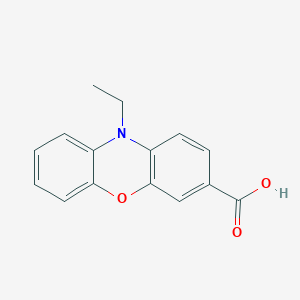

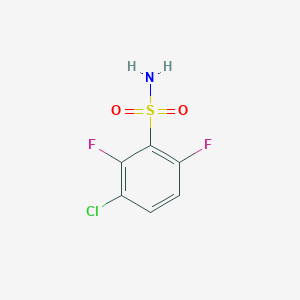
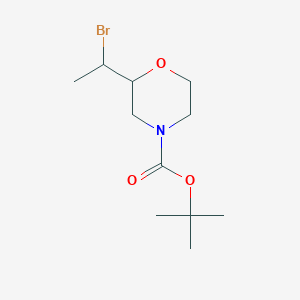
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)
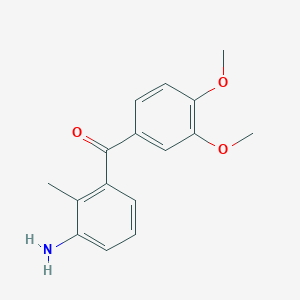
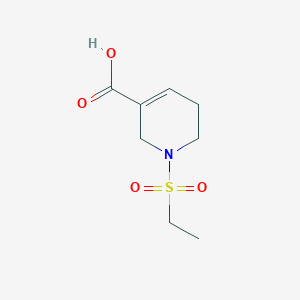

![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
